molecular formula C19H19NO5 B2563872 methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 861212-87-5

methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No.: B2563872
CAS No.: 861212-87-5
M. Wt: 341.363
InChI Key: FTZDBSBCCHLFCQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound with the molecular formula C19H19NO5 It is characterized by the presence of a benzoxazine ring, a methoxybenzoyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or amines .

Scientific Research Applications

Methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-23-15-9-7-13(8-10-15)19(22)20-14(11-18(21)24-2)12-25-17-6-4-3-5-16(17)20/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZDBSBCCHLFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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